molecular formula C4H6Cl2O2 B12662542 2,4-Dichloro-3-hydroxybutyraldehyde CAS No. 44641-39-6

2,4-Dichloro-3-hydroxybutyraldehyde

Cat. No.: B12662542
CAS No.: 44641-39-6
M. Wt: 156.99 g/mol
InChI Key: UYQSFAFDOTVORC-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-hydroxybutyraldehyde is an organic compound with the molecular formula C4H6Cl2O2. It is a chlorinated derivative of 3-hydroxybutyraldehyde and is known for its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-3-hydroxybutyraldehyde can be synthesized through the chlorination of 3-hydroxybutyraldehyde. The reaction typically involves the use of chlorine gas in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-hydroxybutyraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-3-hydroxybutyraldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dichloro-3-hydroxybutyraldehyde exerts its effects involves its reactivity with various biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The molecular targets and pathways involved are still under investigation, but its reactivity suggests it may interact with key metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-3-hydroxybutyraldehyde is unique due to the presence of both hydroxyl and dichloro functional groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions .

Properties

CAS No.

44641-39-6

Molecular Formula

C4H6Cl2O2

Molecular Weight

156.99 g/mol

IUPAC Name

2,4-dichloro-3-hydroxybutanal

InChI

InChI=1S/C4H6Cl2O2/c5-1-4(8)3(6)2-7/h2-4,8H,1H2

InChI Key

UYQSFAFDOTVORC-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C=O)Cl)O)Cl

Origin of Product

United States

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